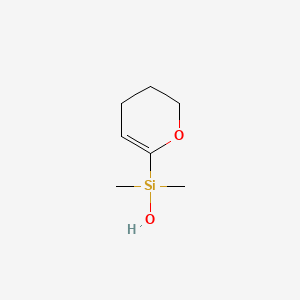

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol

Vue d'ensemble

Description

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is a chemical compound with the molecular formula C7H14O2Si and a molecular weight of 158.27 g/mol . It is also known by its synonym (5,6-Dihydro-4H-pyran-2-yl)dimethylsilanol . This compound is characterized by its unique structure, which includes a pyran ring and a dimethylsilanol group. It is primarily used in laboratory settings and has various applications in synthetic chemistry .

Méthodes De Préparation

The synthesis of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol typically involves the reaction of 3,4-Dihydro-2H-pyran with dimethylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane. The product is then purified by distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity .

Analyse Des Réactions Chimiques

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various silane and siloxane derivatives .

Applications De Recherche Scientifique

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol has applications in chemistry, biology, medicine, and industry. It is used as a protecting group for hydroxyl functionalities in organic synthesis and in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. This compound also serves as an intermediate in the synthesis of various medicinal compounds, particularly those involving silicon-containing moieties, and is used in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and resistance to oxidation.

Scientific Research Applications

This compound has several scientific research applications:

- Chemistry It is used as a protecting group for hydroxyl functionalities in organic synthesis.

- Biology The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

- Medicine It serves as an intermediate in the synthesis of various medicinal compounds, particularly those involving silicon-containing moieties.

- Industry The compound is used in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and resistance to oxidation.

The uniqueness of this compound lies in its combination of the pyran ring and the dimethylsilanol group, which provides enhanced stability and versatility in synthetic applications.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

- Oxidation The compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction Reduction reactions can convert the silanol group to a silane using reducing agents like lithium aluminum hydride.

- Substitution The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles such as halides or alkoxides.

Mécanisme D'action

The mechanism of action of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol involves its ability to act as a protecting group for hydroxyl functionalities . The pyran ring stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions during synthesis . The dimethylsilanol group can also interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparaison Avec Des Composés Similaires

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol can be compared with other similar compounds, such as:

3,4-Dihydro-2H-pyran: This compound lacks the dimethylsilanol group and is primarily used as a protecting group for hydroxyl functionalities.

Dimethylsilanol: This compound lacks the pyran ring and is used in the synthesis of various silicon-containing compounds.

Tetrahydropyran: Similar to 3,4-Dihydro-2H-pyran but with a fully saturated ring, it is used as a protecting group in organic synthesis.

The uniqueness of this compound lies in its combination of the pyran ring and the dimethylsilanol group, which provides enhanced stability and versatility in synthetic applications .

Activité Biologique

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is a chemical compound with the molecular formula C7H14O2Si and a molecular weight of 158.27 g/mol. This compound is notable for its applications in organic synthesis, particularly as a protecting group for alcohols and in the synthesis of biologically active molecules. Its unique structure combines a pyran ring with a dimethylsilanol group, enhancing its stability and versatility in various chemical reactions.

The biological activity of this compound is primarily linked to its role as a protecting group in organic synthesis. By forming stable Si-O bonds, it can protect hydroxyl functionalities during chemical reactions, allowing for selective modifications of other functional groups without interference from alcohols. This property is crucial in the synthesis of pharmaceuticals and agrochemicals where precise control over functional groups is necessary.

Applications in Medicinal Chemistry

Research indicates that this compound serves as an intermediate in synthesizing various medicinal compounds. Its ability to stabilize reactive intermediates makes it valuable in developing kinase inhibitors and other therapeutic agents . For instance, studies have shown that compounds derived from this silanol can exhibit significant biological activities, including anti-cancer properties.

Case Studies

- Kinase Inhibitors : A study highlighted the use of cyclic ether compounds, including derivatives of this compound, as effective kinase inhibitors. These compounds were designed to interact selectively with specific kinases involved in cancer progression .

- Pharmaceutical Synthesis : In a recent synthesis involving this compound, researchers successfully created a series of biologically active molecules that demonstrated promising results in preclinical trials for various diseases, including inflammatory conditions and cancers.

Comparative Analysis

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Silanol with pyran ring | Protecting group; used in kinase inhibitors |

| 3,4-Dihydro-2H-pyran | Simple pyran | Used as a protecting group |

| Dimethylsilanol | Simple silanol | General use in organic synthesis |

| Tetrahydropyran | Saturated pyran | Used for similar protective applications |

The synthesis of this compound typically involves the reaction of 3,4-Dihydro-2H-pyran with dimethylchlorosilane in the presence of bases such as triethylamine. The resulting compound can undergo various chemical reactions including oxidation to form silanols or siloxanes and reduction to convert the silanol group to a silane .

Chemical Reactions Involved

- Oxidation : Converts to silanol or siloxane using agents like hydrogen peroxide.

- Reduction : Converts to silane using lithium aluminum hydride.

- Substitution : Nucleophilic substitution where hydroxyl groups are replaced by other nucleophiles.

Propriétés

IUPAC Name |

3,4-dihydro-2H-pyran-6-yl-hydroxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-10(2,8)7-5-3-4-6-9-7/h5,8H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDNGTLKIVNNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CCCCO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462568 | |

| Record name | (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304669-35-0 | |

| Record name | (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.